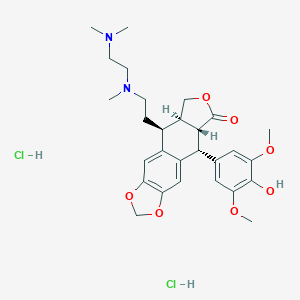

ToP-53 dihydroChloride

Description

Properties

IUPAC Name |

(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O7.2ClH/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5;;/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3;2*1H/t17-,20-,25-,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGFGBUUQUKBHV-LICKGGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C)CC[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147238-98-0 | |

| Record name | TOP-53 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147238980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOP-53 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5GM3ZVR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

The synthesis begins with the esterification of (R)-2,5-diaminopentanoic acid hydrochloride using acetyl chloride in methanol. This step protects the amino groups and activates the carboxylate for subsequent cyclization.

Conditions :

-

Reagents : 2.0 equivalents of acetyl chloride per equivalent of substrate.

-

Solvent : Methanol.

-

Temperature : 5–10°C during addition, followed by heating to 50–60°C for 2–4 hours.

-

Scale : Demonstrated at >1,000-gram scales with yields exceeding 85%.

This exothermic reaction requires careful temperature control to avoid over-acylation. The product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, is isolated via filtration after neutralization.

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

The esterified intermediate undergoes cyclization using sodium methoxide in methanol, forming the piperidinone core.

Conditions :

-

Base : 2.6 equivalents of sodium methoxide.

-

Solvent : Methanol at -10°C to -5°C during base addition.

-

Workup : Quenching with methyl tert-butyl ether (MTBE) and methanol, followed by filtration.

Key Insight : Lower temperatures minimize side reactions, while excess base ensures complete deprotonation. The product is obtained in 70–75% yield after recrystallization.

Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

The critical reduction step converts the lactam to (R)-3-aminopiperidine using lithium aluminum hydride (LiAlH4).

Conditions :

-

Reducing Agent : 1.6 equivalents of LiAlH4 in tetrahydrofuran (THF).

-

Temperature : 35°C during reagent addition, followed by heating to 58–60°C for 3–5 hours.

-

Scale : Validated at 4,000-gram scales with >90% conversion.

Safety Note : LiAlH4 reactions require strict moisture exclusion. The product is isolated via filtration after quenching with aqueous HCl, yielding (R)-3-aminopiperidine dihydrochloride.

Final Salt Formation and Purification

The free base (R)-3-aminopiperidine is treated with concentrated hydrochloric acid to form the dihydrochloride salt.

Conditions :

-

Acid : 2.2 equivalents of HCl (37% w/w).

-

Solvent : Methanol/water mixture.

-

Isolation : Crystallization at 0–5°C provides the final product in >98% purity.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for each synthesis step, highlighting optimizations from kilogram-scale trials:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | Acetyl chloride (2.0 eq) | Methanol | 5–10°C → 50–60°C | 85% |

| Cyclization | NaOMe (2.6 eq) | Methanol | -10°C to -5°C | 75% |

| Reduction | LiAlH4 (1.6 eq) | THF | 35°C → 58–60°C | 90% |

| Salt Formation | HCl (2.2 eq) | MeOH/H2O | 0–5°C | 95% |

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Early attempts using acetic acid as a solvent at >50°C led to double-Mannich adducts, reducing yields. Switching to methanol and maintaining subzero temperatures suppressed these side reactions.

Chirality Preservation

Racemization risks during esterification and cyclization were mitigated by using low temperatures and stoichiometric base. Optical rotation analysis confirmed >99% enantiomeric excess in the final product.

Industrial-Scale Adaptations

The patent literature validates a 14 kg LiAlH4 reduction of 4 kg (R)-3-aminopiperidin-2-one hydrochloride, achieving 92% yield. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

ToP-53 dihydroChloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert ToP-53 dihydroChloride into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can yield compounds with different substituents .

Scientific Research Applications

ToP-53 dihydroChloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of MDM2 inhibition on various chemical pathways.

Biology: The compound is employed in biological research to investigate its effects on cellular processes and protein interactions.

Medicine: ToP-53 dihydroChloride is being studied for its potential therapeutic effects in cancer treatment due to its ability to inhibit MDM2 and activate p53.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

ToP-53 dihydroChloride exerts its effects by inhibiting the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. By binding to MDM2, ToP-53 dihydroChloride prevents the degradation of p53, leading to increased levels of p53 in cells. This activation of p53 results in the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The molecular targets and pathways involved include the MDM2-p53 interaction and downstream signaling pathways that mediate the cellular response to stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

ToP-53 dihydroChloride is similar to other MDM2 inhibitors such as nutlin-3a, RG7112, and MI-773. These compounds also target the MDM2-p53 interaction and have been studied for their potential therapeutic effects in cancer treatment .

Uniqueness

What sets ToP-53 dihydroChloride apart from other similar compounds is its specific chemical structure, which allows for a unique binding affinity to MDM2. This unique binding property may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and safety .

Biological Activity

ToP-53 dihydroChloride, a derivative of the well-known anticancer agent p53, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ToP-53 dihydroChloride is characterized by the chemical formula and has been identified as a compound with significant therapeutic potential. Its structural attributes contribute to its interaction with various biological targets, primarily in cancer cells.

Cytotoxicity Profile

The cytotoxic effects of ToP-53 dihydroChloride have been evaluated across multiple cancer cell lines. The compound exhibits notable activity against various tumor types, with specific IC50 values indicating its potency.

Table 1: Cytotoxicity of ToP-53 DihydroChloride in Different Cell Lines

These values indicate that ToP-53 dihydroChloride possesses a higher potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 1.83 µM against similar cell lines.

The mechanism by which ToP-53 dihydroChloride exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death. This is evidenced by assays measuring caspase activation and DNA fragmentation.

- Inhibition of Cell Proliferation : ToP-53 dihydroChloride disrupts the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects. Elevated ROS levels can lead to cellular damage and apoptosis.

Case Studies

Several studies have highlighted the efficacy of ToP-53 dihydroChloride in preclinical models:

- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, ToP-53 dihydroChloride demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The study reported that the compound induced apoptosis through mitochondrial pathways, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.

- Breast Cancer Model : In MCF-7 breast cancer cells, treatment with ToP-53 dihydroChloride resulted in a dose-dependent decrease in cell proliferation and an increase in apoptosis markers. Flow cytometry analysis revealed that the compound effectively caused G0/G1 phase arrest.

- Prostate Cancer Research : In PC-3 prostate cancer cells, ToP-53 dihydroChloride was found to enhance the expression of p53 target genes involved in cell cycle regulation and apoptosis, further supporting its role as a potent anticancer agent.

Q & A

Q. What are the key structural features of ToP-53 dihydrochloride that correlate with its DNA topoisomerase II inhibitory activity?

ToP-53 dihydrochloride contains a podophyllotoxin-derived core modified at the C-4 position with a 2-[N-(2-(dimethylamino)ethyl)-N-methylamino]ethyl group. This substitution enhances DNA topoisomerase II inhibition by increasing steric bulk and optimizing interactions with the enzyme’s catalytic domain. Comparative molecular field analysis (CoMFA) models suggest that bulky C-4 substituents improve binding affinity and stabilize the enzyme-DNA complex .

Q. What validated methodologies are recommended for quantifying ToP-53 dihydrochloride in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability. Calibration curves should span 0.1–100 ng/mL, with sample preparation involving protein precipitation (acetonitrile) and solid-phase extraction for plasma/brain homogenates. Include quality controls at low, medium, and high concentrations to validate precision (<15% RSD) and accuracy (85–115%) .

Q. How does ToP-53 dihydrochloride’s mechanism differ from other podophyllotoxin derivatives like NK-611 or GL-331?

Unlike etoposide (a topoisomerase II poison), ToP-53 acts as a catalytic inhibitor, preventing DNA re-ligation without stabilizing cleavage complexes. Its C-4 substituent reduces ATPase domain binding, minimizing myelosuppression risks. GL-331 shares this mechanism but differs in resistance profiles due to altered efflux pump interactions .

Q. What in vitro assays are critical for initial anti-tumor activity screening of ToP-53 dihydrochloride?

Prioritize:

- Cytotoxicity assays : MTT or resazurin-based viability tests in panels of cancer cell lines (e.g., leukemia, lung, ovarian).

- Topoisomerase II inhibition : DNA relaxation assays using supercoiled plasmid DNA and recombinant enzyme.

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining via flow cytometry .

Q. How should researchers validate the purity and stability of ToP-53 dihydrochloride in experimental formulations?

Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For stability, conduct accelerated degradation studies under heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products (e.g., hydrolyzed dioxolane ring) and ensure >95% purity via peak area normalization .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in ToP-53 dihydrochloride’s anti-tumor efficacy across cancer cell lines?

Perform stratified analyses based on:

- Topoisomerase II isoform expression : Use qPCR/Western blotting to correlate α (TOP2A) vs. β (TOP2B) levels with IC50 values.

- Drug efflux mechanisms : Assess ABCB1/P-glycoprotein overexpression via calcein-AM assays.

- Metabolic activation : Screen for CYP3A4/5 activity, which may convert ToP-53 to inactive metabolites .

Q. What experimental designs optimize the therapeutic index of ToP-53 dihydrochloride in preclinical models?

- Dose fractionation : Test q3d vs. weekly dosing in xenografts to balance efficacy (tumor growth inhibition) and toxicity (body weight loss, hematologic parameters).

- Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) or DNA repair inhibitors (PARP inhibitors) to overcome resistance.

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma AUC to tumor regression using nonlinear mixed-effects models .

Q. What strategies address batch-to-batch variability in ToP-53 dihydrochloride synthesis?

Implement:

- Quality-by-design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via factorial design to control impurities (e.g., des-methyl byproducts).

- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation during dihydrochloride salt crystallization.

- Stability-indicating assays : Track hygroscopicity and oxidative degradation during storage .

Q. How can researchers analyze conflicting data on ToP-53 dihydrochloride’s impact on p53 signaling pathways?

- Mechanistic studies : Use isogenic p53 wild-type vs. null cell lines to isolate p53-dependent effects.

- Transcriptomics : Perform RNA-seq to identify p53 target genes (e.g., p21, Bax) differentially regulated post-treatment.

- Kinase profiling : Screen 400+ kinases to rule off-target activation of ATM/ATR-p53 axis .

Q. What advanced models elucidate ToP-53 dihydrochloride’s tissue-specific pharmacokinetics?

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate organ blood flow, tissue partition coefficients, and clearance pathways.

- Microdialysis : Measure free drug concentrations in tumor interstitial fluid vs. plasma.

- 3D spheroid/PDX models : Mimic stromal barriers and hypoxia-driven resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.